![molecular formula C15H19NO5 B14354994 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate CAS No. 94092-15-6](/img/structure/B14354994.png)
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes an acetyl group, a methylamino group, and an acetyloxy group attached to a phenyl ring.
Preparation Methods
The synthesis of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be achieved through various synthetic routes. One common method involves the reaction of phenol with acetic anhydride or acetyl chloride to form phenyl acetate . This intermediate can then undergo further reactions to introduce the acetyl(methyl)amino and acetyloxy groups. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or acetyloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The acetyloxy group can undergo hydrolysis to release acetic acid, which can further participate in biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate can be compared with other similar compounds, such as:
Phenyl acetate: A simpler ester with similar odor properties but lacking the additional functional groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different reactivity and applications.
Methyl acetate: A common ester with a simpler structure and different industrial uses. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
94092-15-6 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
[3-[2-[acetyl(methyl)amino]-1-acetyloxyethyl]phenyl] acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)16(4)9-15(21-12(3)19)13-6-5-7-14(8-13)20-11(2)18/h5-8,15H,9H2,1-4H3 |
InChI Key |
UPZNAGSETNPWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(C1=CC(=CC=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
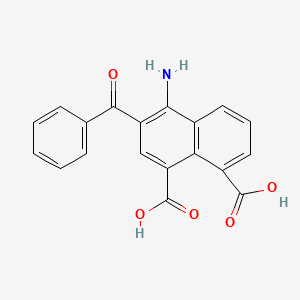


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
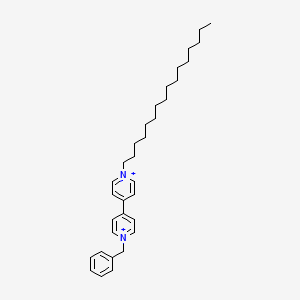

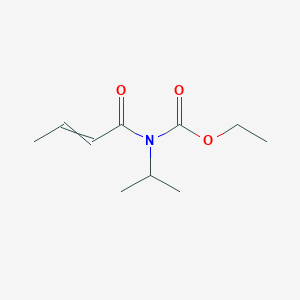
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
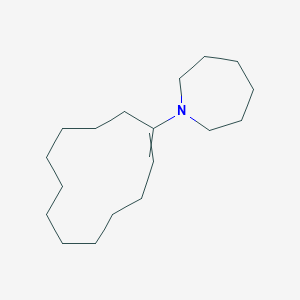
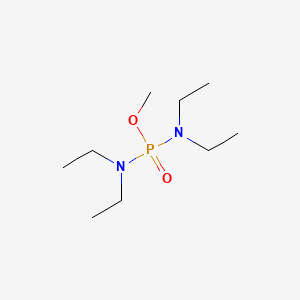
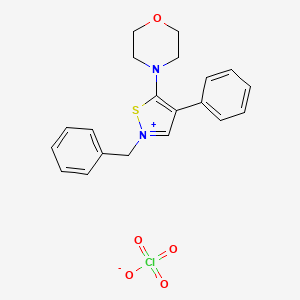
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
